N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
Properties
IUPAC Name |
N-cycloheptyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-17-12-14-11-16(10-13-6-5-9-23(17)18(13)14)22-20(26)19(25)21-15-7-3-1-2-4-8-15/h10-11,15H,1-9,12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTCHZSIBKNQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves a multi-step synthetic route. The process begins with the formation of the core tetrahydroquinoline structure through a Pictet-Spengler reaction. The oxalamide functional group is introduced through subsequent amide coupling reactions, often employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. Cycloheptyl amine is then reacted with the intermediate to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yield. Solvent selection, temperature, and reagent concentration are optimized to ensure efficient production and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions at the cycloheptyl moiety, forming corresponding ketones or alcohols.
Reduction: : Reduction reactions primarily target the oxalamide group, potentially converting it into an amine derivative.
Substitution: : The tetrahydroquinoline ring can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation can yield ketones or alcohols depending on the specific conditions.
Reduction leads to amine derivatives.
Substitution results in modified tetrahydroquinoline rings with various functional groups.
Scientific Research Applications
Antimicrobial Activities
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds display activity against various pathogens, including those responsible for tuberculosis and leishmaniasis. A specific derivative was shown to inhibit parasite burden in infected models significantly .
Table 1: Antimicrobial Efficacy of Pyrroloquinoline Derivatives
| Compound Name | Target Pathogen | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound 5m | Leishmania spp. | 8.36 | Effective in vitro and in vivo |
| Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline | Mycobacterium tuberculosis | 8–128 | Active against MDR strains |
Anticancer Properties
The compound's structural features suggest potential as an anticancer agent. For example, derivatives targeting fibroblast growth factor receptors (FGFRs) have shown promise in inhibiting cell proliferation and inducing apoptosis in breast cancer cells . Such findings highlight the compound's potential in cancer therapy.
In Vivo Studies
In vivo evaluations have demonstrated that certain derivatives can reduce parasite loads in animal models of infection significantly. For example, one study reported a reduction of over 60% in parasite burden in spleen and liver tissues of infected mice treated with a closely related compound .
Synthetic Routes
The synthesis of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves multi-step organic reactions that include cyclization and functional group modifications to optimize yield and purity.
Table 2: Synthetic Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Pyrrole derivatives |
| 2 | Oxidation | Oxidizing agents |
| 3 | Amidation | Amine coupling agents |
Case Study: Antileishmanial Activity
In a controlled study evaluating the antileishmanial properties of pyrroloquinoline derivatives, compound 5m was noted for its potent activity against Leishmania species with a CC50 value indicating low cytotoxicity to host cells . These findings underscore the therapeutic potential of such compounds in treating parasitic infections.
Case Study: Antitubercular Activity
Another study focused on the anti-tubercular properties of similar compounds revealed their effectiveness against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. The compounds were evaluated using resazurin microplate assays to determine their efficacy .
Mechanism of Action
The biological activity of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is mediated through its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby altering enzymatic function. The compound's structure enables it to interact with multiple pathways, influencing cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- The cycloheptyl group in the target compound distinguishes it from analogues with aromatic (e.g., 2-ethylphenyl) or aliphatic (e.g., 3-phenylpropyl) N1 substituents. This seven-membered ring may improve membrane permeability due to increased lipophilicity, though it could also introduce steric hindrance in target binding .
- The 2-oxo-pyrroloquinolinone moiety is conserved across most analogues, suggesting its critical role in bioactivity, possibly via hydrogen bonding or π-π interactions with enzymes/receptors .
Pharmacological and Physicochemical Properties
Enzyme Inhibition Potential
Compounds with pyrroloquinolinone cores, such as 8-(4-oxo-pyrroloquinolin-8-yl) derivatives, exhibit CYP enzyme inhibition (e.g., CYP17A1, CYP19A1), with IC50 values in the nanomolar range . The cycloheptyl group may enhance selectivity by occupying hydrophobic pockets in enzyme active sites, though this remains speculative without direct data.
Solubility and Bioavailability
- Metabolic Stability : Larger substituents like cycloheptyl may slow hepatic metabolism, extending half-life relative to compounds with smaller N1 groups .
Biological Activity
N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique structure that includes a pyrroloquinoline moiety and an oxalamide functional group. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Information
- Molecular Formula : C20H25N3O3
- Molecular Weight : 355.4 g/mol
- CAS Number : 898462-20-9
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit antimicrobial properties. For instance, derivatives of pyrroloquinoline have shown promising activity against various pathogens. A study highlighted that certain pyrrolo[3,4-b]quinolin derivatives demonstrated effective in vitro antileishmanial activity with IC50 values in the low micromolar range (e.g., 8.36 μM) and significant reductions in parasite burden in vivo .
Anticancer Activity
The pyrroloquinoline scaffold is known for its anticancer properties. For example:
- Compound 9a showed cytotoxic activity against melanoma cells.
- Compound 9b exhibited selective inhibition of ovarian and colon cancer cell lines .
These findings suggest that this compound may also possess similar anticancer effects due to its structural similarities.
The mechanisms through which compounds like this compound exert their biological effects can include:
- Inhibition of Tubulin Polymerization : This mechanism is common among anticancer agents that disrupt cell division.
- Induction of Apoptosis : Some derivatives have been shown to activate caspases leading to programmed cell death .
- Targeting Specific Kinases : Inhibitory effects on protein kinases have been observed in related compounds .
Pharmacokinetic Profile
Pharmacokinetic studies are essential for understanding the absorption and metabolism of new compounds. While specific data on this compound is limited, related compounds have demonstrated stability in simulated gastric and intestinal fluids . This suggests potential for oral bioavailability.
In Vitro Studies
In vitro studies have assessed the cytotoxicity of various derivatives against human tumor cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9a | Melanoma MDA-MB-435 | Low |
| 9b | Ovarian OVCAR-8 | Moderate |
| 7a | Colon SW620 | Selective |
These studies indicate that modifications to the oxalamide structure can enhance biological activity.
In Vivo Studies
In vivo evaluations have shown that certain pyrroloquinoline derivatives can significantly reduce parasite loads in animal models of leishmaniasis . This highlights the therapeutic potential of these compounds in treating infectious diseases.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate interactions with ATP-binding pockets (e.g., 100 ns trajectories analyze binding stability) .
- Free Energy Perturbation (FEP) : Quantifies affinity changes for SAR-guided modifications (e.g., cycloheptyl vs. cyclopentyl substituents) .
- Docking Validation : Cross-validate with experimental IC50 data to refine scoring functions .
How does structural modification of the oxalamide linker impact pharmacological properties?
Advanced Research Question
SAR Insights :
Q. Table 1: Optimal Reaction Conditions for Oxalamide Coupling
| Parameter | Optimal Value | Source |
|---|---|---|
| Temperature | 0–5°C (initial), then RT | |
| Solvent | Dichloromethane | |
| Catalyst | EDCI/HOBt | |
| Yield | 75–85% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
